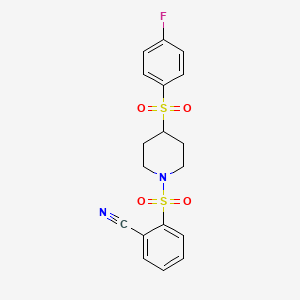

2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

描述

属性

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O4S2/c19-15-5-7-16(8-6-15)26(22,23)17-9-11-21(12-10-17)27(24,25)18-4-2-1-3-14(18)13-20/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZROILSBAVFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-((4-fluorophenyl)sulfonyl)piperidine. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The sulfonyl groups can be involved in redox reactions under appropriate conditions.

Coupling Reactions: The benzonitrile moiety can engage in coupling reactions such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.

科学研究应用

Medicinal Chemistry

2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile has been investigated for its potential therapeutic applications. The compound's structure suggests it may act as an inhibitor for various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders.

Case Studies:

- In vitro studies have demonstrated that compounds with similar sulfonamide structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .

- Research indicates that derivatives of sulfonamide compounds can inhibit specific enzymes involved in tumor progression, suggesting that this compound may also possess similar properties .

Biological Probes

The compound is being explored as a biochemical probe to understand the mechanisms of action in biological systems. Its ability to interact with protein targets through π-π interactions and hydrogen bonding makes it valuable for studying protein-ligand interactions.

Mechanism of Action:

The interactions of the fluorophenyl group with aromatic residues in proteins and the sulfonyl groups forming hydrogen bonds with amino acids can modulate protein functions, providing insights into cellular pathways and disease mechanisms.

作用机制

The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares key features with sulfonamide derivatives synthesized in , such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l). However, critical differences exist:

Key Observations:

The 4-fluorophenyl moiety is common across compounds, but its placement on a piperidine (target) vs. a piperazine (6i) affects ring conformation and steric interactions .

Melting Points : Analogs with sulfamoyl groups (e.g., 6i: 185–187°C) exhibit higher melting points than those with flexible linkers (6l: 152–154°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) in sulfamoyl derivatives. The target’s benzonitrile may reduce melting points relative to sulfamoyl analogs due to weaker dipole interactions.

Crystallographic and Computational Analysis

The dual sulfonyl groups in the target may induce unique torsion angles or packing motifs compared to mono-sulfonylated analogs.

生物活性

The compound 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a sulfonamide derivative featuring a piperidine moiety and a nitrile functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antiviral, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula for this compound is . The structure includes:

- A piperidine ring .

- A sulfonyl group attached to both the piperidine and the benzene ring.

- A nitrile group on the benzene ring.

Antibacterial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | Escherichia coli | 15 |

| Compound B | Staphylococcus aureus | 20 |

| Compound C | Salmonella typhi | 18 |

These findings suggest that modifications in the sulfonamide structure can enhance antibacterial efficacy.

Antiviral Activity

The antiviral potential of piperidine derivatives has also been explored. In a study assessing various compounds against viral targets, derivatives similar to the compound showed promising results in inhibiting viral replication.

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| Compound D | HCV | 0.35 |

| Compound E | HIV | 0.26 |

The low IC50 values indicate high potency against these viral strains, suggesting that the compound may serve as a lead structure for antiviral drug development.

Anticancer Activity

Sulfonamide compounds have been investigated for their anticancer properties. In vitro studies have reported that certain derivatives can induce apoptosis in cancer cell lines.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | Compound F | 5.2 |

| HeLa (Cervical Cancer) | Compound G | 3.8 |

These results highlight the potential of sulfonamide derivatives in cancer therapy, warranting further investigation into their mechanisms of action.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, acetylcholinesterase (AChE) and urease are two targets of interest.

| Enzyme | Compound | IC50 (μM) |

|---|---|---|

| AChE | Compound H | 2.14 |

| Urease | Compound I | 1.21 |

These findings are significant as they suggest potential therapeutic applications for treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Antibacterial Properties : A recent study synthesized various piperidine-based sulfonamides and evaluated their antibacterial activity against Staphylococcus aureus. The most potent compound exhibited an IC50 value of 4.5 μM, demonstrating significant promise for further development .

- Antiviral Screening : Another research effort focused on the antiviral activity of piperidine derivatives against Hepatitis C virus (HCV). The most effective compound showed an IC50 of 0.30 μM, indicating its potential as a therapeutic agent .

- Anticancer Research : A study evaluated a series of sulfonamide derivatives for their anticancer effects on various cell lines. One derivative exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .

常见问题

Basic: What are the recommended synthetic routes for 2-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile?

Methodological Answer:

The synthesis typically involves sequential sulfonylation reactions. A common approach starts with functionalizing the piperidine ring:

Step 1: React 4-fluorophenyl sulfonyl chloride with piperidine to form 4-((4-fluorophenyl)sulfonyl)piperidine.

Step 2: Perform a second sulfonylation using benzonitrile-containing sulfonyl chloride to introduce the benzonitrile-sulfonyl moiety.

Reagents like triethylamine or DMAP are used to catalyze sulfonamide bond formation. Reaction monitoring via TLC (e.g., silica gel plates, hexane/ethyl acetate eluent) ensures intermediate purity .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify protons and carbons adjacent to electronegative groups (e.g., sulfonyl, fluorophenyl). For example, the benzonitrile carbon resonates near 118 ppm, while sulfonyl-linked piperidine protons appear as multiplet signals between δ 3.0–4.0 .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: ~449.08). Fragmentation patterns help validate the sulfonyl-piperidine linkage .

- X-ray Crystallography: SHELXL refines crystal structures, resolving bond lengths and angles. Key parameters include S–O (~1.43 Å) and C–S (~1.76 Å) bonds .

Advanced: How can crystallographic refinement challenges for this compound be addressed using SHELX software?

Methodological Answer:

SHELXL is optimized for high-resolution data but requires careful handling of disorder or twinning:

- Disordered Sulfonyl Groups: Use PART instructions to model alternative conformations. Restraints (e.g., SIMU, DELU) maintain geometry during refinement .

- Twinned Data: Apply TWIN/BASF commands. For example, a 180° rotation matrix (HKLF5 format) resolves overlapping reflections in non-merohedral twins .

Validate results using R (<5%) and GooF (0.8–1.2) metrics.

Advanced: What strategies minimize diastereomer formation during synthesis?

Methodological Answer:

Diastereomers arise from restricted rotation at sulfonyl-piperidine bonds. Mitigation strategies include:

- Temperature Control: Lower reaction temperatures (0–5°C) reduce kinetic byproduct formation.

- Steric Hindrance: Bulky bases (e.g., DIPEA) favor axial sulfonyl group orientation, simplifying stereochemical outcomes .

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers. Monitor diastereomeric ratios (d.r.) via H NMR integration of distinct proton signals .

Advanced: How can computational modeling predict the compound’s bioactivity based on structural analogs?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The fluorophenyl and sulfonyl groups often interact with hydrophobic pockets, while benzonitrile may engage in π-π stacking .

- QSAR Models: Train models on sulfonamide derivatives with known IC values. Descriptors like logP (predicting lipophilicity) and polar surface area correlate with membrane permeability .

Validate predictions via in vitro assays (e.g., kinase inhibition screens at 10 µM compound concentration).

Advanced: How are contradictions in spectral data resolved for this compound?

Methodological Answer:

Contradictions (e.g., unexpected F NMR shifts) may stem from solvent effects or hydrogen bonding:

- Solvent Screening: Compare DMSO-d vs. CDCl spectra. Fluorophenyl protons in DMSO often downshift due to hydrogen bonding with sulfonyl oxygen .

- 2D NMR: HSQC and HMBC correlate ambiguous signals. For example, HMBC cross-peaks between benzonitrile carbons and adjacent sulfonyl protons confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。